TH5487

OGG1 inhibition Enzymatic assay Structure-activity relationship

TH5487 is a selective OGG1 active-site inhibitor (IC₅₀ 342 nM, >289-fold selectivity over BER enzymes) ensuring on-target effects unlike SU0268. Validated in murine pulmonary fibrosis (bleomycin) and allergic airway inflammation (OVA) models with defined dosing (30 mg/kg i.p.) and reproducible in vivo PK (t₁/₂ 5.2 h, AUC₀₋₂₄h 58.7 µM·h). Induces thermal stabilization of OGG1 in live cells (CETSA) for intracellular target engagement readout. Suppresses TNF-α-induced OGG1-DNA interactions at proinflammatory gene promoters. Procure for OGG1-specific transcriptional regulation and knockout validation studies.

Molecular Formula C19H18BrIN4O2
Molecular Weight 541.1875
CAS No. 2304947-71-3
Cat. No. B611329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH5487
CAS2304947-71-3
SynonymsTH 5487;  TH5487;  TH-5487
Molecular FormulaC19H18BrIN4O2
Molecular Weight541.1875
Structural Identifiers
SMILESC1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I
InChIInChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27)
InChIKeyFZLKVWWPFOLPKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TH5487 (CAS 2304947-71-3) Product Overview for Scientific Procurement


TH5487 is a selective, active-site small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair pathway [1]. Its molecular formula is C19H18BrIN4O2 with a molecular weight of 541.187 . The compound binds within the OGG1 catalytic pocket, preventing enzyme interaction with DNA substrates containing 8-oxoguanine lesions and thereby altering chromatin dynamics and suppressing proinflammatory gene transcription [2].

Why Generic Substitution of OGG1 Inhibitors Fails for TH5487-Dependent Assays


TH5487 cannot be simply substituted with other OGG1-targeting compounds due to significant differences in potency, target engagement, and functional selectivity. Structurally similar analogs such as TH2840 and TH5411 are inactive with IC50 values exceeding 100 µM [1]. The competitive inhibitor SU0268 exhibits distinct off-target profiles, including direct inhibition of ABC efflux transporters and disruption of mitotic progression, which are not shared by TH5487 [2]. Furthermore, TH5487 demonstrates unique in vivo pharmacokinetic properties with a defined elimination half-life of 5.2 hours and volume of distribution of 2.1 L/kg . These differences directly impact experimental reproducibility, off-target risk, and in vivo efficacy, rendering generic substitution scientifically unsound.

Quantitative Differentiation Evidence for TH5487 vs. In-Class Alternatives


Potency Differentiation: TH5487 vs. Structurally Similar Analogs TH2840 and TH5411

TH5487 is a potent OGG1 inhibitor with an IC50 of 342 nM, whereas its structurally similar analogs TH2840 and TH5411 are inactive, with IC50 values exceeding 100 µM [1]. This >290-fold difference in potency demonstrates that TH5487 occupies a unique chemical space not shared by close structural analogs.

OGG1 inhibition Enzymatic assay Structure-activity relationship

Selectivity Profile: TH5487 vs. Other Base Excision Repair Enzymes

TH5487 is selective for OGG1 over other base excision repair enzymes, including SMUG1, APE1, NEIL1, and MTH1, with IC50 values exceeding 99 µM for all tested off-target enzymes [1]. This >289-fold selectivity window is critical for attributing biological effects specifically to OGG1 inhibition rather than broader BER pathway disruption.

Selectivity BER pathway Off-target effects

Cellular Thermal Stabilization: TH5487 Target Engagement in Live Cells

TH5487 increases the melting temperature (Tm) of OGG1 in human cells, demonstrating direct target engagement and protein stabilization in a cellular environment [1]. This thermal shift assay, a gold-standard method for confirming intracellular target binding, provides a functional readout not typically reported for comparator compounds like SU0268.

CETSA Target engagement Cellular pharmacology

In Vivo Pharmacokinetics: TH5487 Definitive Mouse PK Parameters

Following a single intraperitoneal dose of 30 mg/kg in mice, TH5487 exhibits a Cmax of 12.3 µM, AUC₀₋₂₄h of 58.7 µM·h, elimination half-life (t1/2) of 5.2 hours, and volume of distribution (Vd) of 2.1 L/kg . These well-defined in vivo pharmacokinetic parameters are essential for dose scheduling and experimental reproducibility and are not uniformly available for alternative OGG1 inhibitors.

Pharmacokinetics In vivo Drug development

Functional Anti-Fibrotic Efficacy: TH5487 vs. Genetic Knockout Baseline

In a bleomycin-induced mouse model of pulmonary fibrosis, TH5487 treatment ameliorated fibrosis in wild-type mice, markedly suppressing alveolar epithelial-mesenchymal transition (EMT) and OGG1 protein upregulation [1]. Crucially, TH5487 did not further improve fibrosis in Ogg1−/− knockout mice, demonstrating on-target specificity [1]. Adeno-associated virus-mediated lung-specific OGG1 overexpression accelerated fibrosis, which was antagonized by TH5487, confirming that downregulation of OGG1 protein is essential for its anti-fibrotic function [1].

Pulmonary fibrosis Bleomycin model Therapeutic efficacy

Cytotoxicity Differentiation: TH5487 Cancer-Selective EC50 Profile

TH5487 exhibits selective cytotoxicity toward cancer cell lines. Across 34 cancer cell lines, TH5487 demonstrates lower EC50 values compared to 7 non-transformed cell lines, with significantly higher sensitivity observed in hematological cancer lines relative to normal peripheral blood mononuclear cells (PBMCs) and hematopoietic stem cells [1]. This differential sensitivity is not a general property of all OGG1 inhibitors; comparator SU0268 has been shown to inhibit efflux pumps and disrupt mitotic progression independently of OGG1, confounding cytotoxicity interpretation [2].

Cancer Cytotoxicity Therapeutic window

Optimal Research and Industrial Application Scenarios for TH5487 Procurement


In Vivo Preclinical Studies of Pulmonary Fibrosis and Inflammation

TH5487 is validated in multiple mouse models of pulmonary fibrosis (bleomycin-induced) and allergic airway inflammation (OVA-induced) with defined dosing regimens (e.g., 30 mg/kg i.p.) [1][2]. Its well-characterized in vivo pharmacokinetics (t1/2 = 5.2 h, AUC₀₋₂₄h = 58.7 µM·h) support reproducible experimental design. Procure TH5487 for in vivo studies where genetic knockout validation of OGG1 specificity is required [1].

Cancer Cell Cytotoxicity and Replication Stress Studies

TH5487's selective cytotoxicity toward cancer cell lines (e.g., A2780, A549, HCT116) over non-transformed cells [3] makes it suitable for oncology research exploring OGG1 inhibition as a therapeutic strategy. Its defined selectivity profile (>289-fold over BER enzymes) [4] ensures that observed cytotoxicity can be attributed to OGG1 inhibition rather than off-target effects, unlike SU0268 which directly inhibits ABC transporters [5].

Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

TH5487 induces a measurable thermal stabilization of OGG1 in live cells (e.g., HL60 cells) [4], providing a functional readout for intracellular target engagement. This property is valuable for quality control in target validation studies and for confirming compound activity in complex biological matrices. Procure TH5487 when CETSA is the preferred method for confirming OGG1 binding in cellular assays.

NF-κB-Dependent Inflammatory Gene Expression Profiling

TH5487 suppresses TNF-α-induced OGG1-DNA interactions at guanine-rich promoters of proinflammatory genes, leading to reduced NF-κB-dependent transcription [6]. This makes TH5487 a critical tool for dissecting the role of OGG1 in transcriptional regulation of inflammatory pathways. Procure for studies requiring specific inhibition of OGG1-mediated transcriptional modulation rather than broad-spectrum anti-inflammatory agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for TH5487

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.